molecular formula C14H19ClN2O5S2 B5395584 5-{4-[(5-CHLORO-2-THIENYL)SULFONYL]PIPERAZINO}-3-METHYL-5-OXOPENTANOIC ACID

5-{4-[(5-CHLORO-2-THIENYL)SULFONYL]PIPERAZINO}-3-METHYL-5-OXOPENTANOIC ACID

Cat. No.: B5395584
M. Wt: 394.9 g/mol
InChI Key: FVOPYXPNXAVVKI-UHFFFAOYSA-N
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Description

5-{4-[(5-CHLORO-2-THIENYL)SULFONYL]PIPERAZINO}-3-METHYL-5-OXOPENTANOIC ACID is a complex organic compound with a unique structure that includes a chlorinated thiophene ring, a sulfonyl group, and a piperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{4-[(5-CHLORO-2-THIENYL)SULFONYL]PIPERAZINO}-3-METHYL-5-OXOPENTANOIC ACID typically involves multiple steps, starting with the chlorination of thiophene to introduce the chlorine atom This is followed by the sulfonylation of the chlorinated thiophene to form the sulfonyl group The piperazine moiety is then introduced through a nucleophilic substitution reaction

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts to speed up reactions, as well as the development of more efficient purification methods to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

5-{4-[(5-CHLORO-2-THIENYL)SULFONYL]PIPERAZINO}-3-METHYL-5-OXOPENTANOIC ACID can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired reaction occurs efficiently.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional hydroxyl or carbonyl groups, while reduction could produce a more saturated molecule.

Scientific Research Applications

5-{4-[(5-CHLORO-2-THIENYL)SULFONYL]PIPERAZINO}-3-METHYL-5-OXOPENTANOIC ACID has several scientific research applications:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: The compound’s potential biological activity makes it a candidate for studies on enzyme inhibition, receptor binding, and other biochemical processes.

    Medicine: Research into the compound’s pharmacological properties could lead to the development of new drugs or therapeutic agents.

    Industry: The compound’s chemical properties make it useful in the development of new materials or as a reagent in various industrial processes.

Mechanism of Action

The mechanism by which 5-{4-[(5-CHLORO-2-THIENYL)SULFONYL]PIPERAZINO}-3-METHYL-5-OXOPENTANOIC ACID exerts its effects depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, altering their activity and leading to various physiological effects. The molecular targets and pathways involved would need to be identified through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5-{4-[(5-CHLORO-2-THIENYL)SULFONYL]PIPERAZINO}-3-METHYL-5-OXOPENTANOIC ACID include other sulfonyl piperazine derivatives and chlorinated thiophene compounds. These compounds share structural similarities but may differ in their specific functional groups or overall molecular architecture.

Uniqueness

What sets this compound apart is its combination of a chlorinated thiophene ring with a sulfonyl piperazine moiety. This unique structure may confer specific chemical or biological properties that are not present in other similar compounds, making it a valuable subject for further research.

Properties

IUPAC Name

5-[4-(5-chlorothiophen-2-yl)sulfonylpiperazin-1-yl]-3-methyl-5-oxopentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19ClN2O5S2/c1-10(9-13(19)20)8-12(18)16-4-6-17(7-5-16)24(21,22)14-3-2-11(15)23-14/h2-3,10H,4-9H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVOPYXPNXAVVKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(S2)Cl)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19ClN2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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